molecular formula C18H14Cl2FN3O3 B15219419 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide

Cat. No.: B15219419
M. Wt: 410.2 g/mol
InChI Key: OMRXWDRAEJMPHB-MDZDMXLPSA-N
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Description

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of cyano, dichloro, methoxy, and fluoro groups in the structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acrylamide backbone: This can be achieved by reacting an appropriate acrylamide precursor with a cyano group donor under basic conditions.

    Introduction of the dichloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using suitable chlorinating and methoxylating agents.

    Amination reaction: The amino group can be introduced by reacting the intermediate with an appropriate amine, such as 3-fluoro-4-methoxyaniline, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of new functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of cyano and halogen groups suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity. The structural features suggest it could interact with biological targets.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the halogen and methoxy groups could influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2,4-dichlorophenyl)-3-((3-fluorophenyl)amino)acrylamide
  • 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxyphenyl)amino)acrylamide
  • 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-chlorophenyl)amino)acrylamide

Uniqueness

The unique combination of cyano, dichloro, methoxy, and fluoro groups in 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide distinguishes it from similar compounds. These functional groups contribute to its potential reactivity and bioactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H14Cl2FN3O3

Molecular Weight

410.2 g/mol

IUPAC Name

(E)-2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-(3-fluoro-4-methoxyanilino)prop-2-enamide

InChI

InChI=1S/C18H14Cl2FN3O3/c1-26-16-4-3-11(5-14(16)21)23-9-10(8-22)18(25)24-15-7-17(27-2)13(20)6-12(15)19/h3-7,9,23H,1-2H3,(H,24,25)/b10-9+

InChI Key

OMRXWDRAEJMPHB-MDZDMXLPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2Cl)Cl)OC)F

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C(=O)NC2=CC(=C(C=C2Cl)Cl)OC)F

Origin of Product

United States

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